molecular formula C5H10I2O2 B13656418 2-Iodo-1-(2-iodoethoxy)-1-methoxyethane

2-Iodo-1-(2-iodoethoxy)-1-methoxyethane

Cat. No.: B13656418
M. Wt: 355.94 g/mol
InChI Key: YWAIDTJFALVPHL-UHFFFAOYSA-N
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Description

2-Iodo-1-(2-iodoethoxy)-1-methoxyethane: is an organic compound that belongs to the class of iodoalkanes It is characterized by the presence of two iodine atoms, an ethoxy group, and a methoxy group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(2-iodoethoxy)-1-methoxyethane typically involves the reaction of 2-iodoethanol with methoxyethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1-(2-iodoethoxy)-1-methoxyethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. These reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Formation of ethers, nitriles, or amines.

    Oxidation Reactions: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Formation of alkanes or alcohols.

Scientific Research Applications

Chemistry: 2-Iodo-1-(2-iodoethoxy)-1-methoxyethane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a labeling reagent for the study of biomolecular interactions. Its iodine atoms can be detected using various imaging techniques, making it useful for tracking the movement and localization of biomolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(2-iodoethoxy)-1-methoxyethane involves its interaction with specific molecular targets. The iodine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various cellular pathways and processes, including signal transduction, gene expression, and enzymatic activity.

Comparison with Similar Compounds

  • 1-Iodo-2-(2-methoxyethoxy)ethane
  • 2-Iodo-1-(2-iodoethoxy)-1-methoxypropane
  • 2-Iodo-1-(2-iodoethoxy)-1-methoxybutane

Comparison: Compared to similar compounds, 2-Iodo-1-(2-iodoethoxy)-1-methoxyethane is unique due to its specific arrangement of functional groups. This unique structure imparts distinct chemical properties, such as higher reactivity and selectivity in certain reactions. Additionally, the presence of two iodine atoms enhances its utility as a labeling reagent in biological research.

Properties

IUPAC Name

2-iodo-1-(2-iodoethoxy)-1-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10I2O2/c1-8-5(4-7)9-3-2-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAIDTJFALVPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CI)OCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10I2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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